molecular formula C11H10N2OS B11888286 (R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one

(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one

Cat. No.: B11888286
M. Wt: 218.28 g/mol
InChI Key: MYYSCHHHGYRXIE-SSDOTTSWSA-N
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Description

®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a benzo[d]thiazole moiety attached to the azetidinone ring. Azetidinones are known for their biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]thiazole-2-carbaldehyde with an appropriate azetidinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of ®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various bases and acids to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one is unique due to its specific structural features, such as the presence of the benzo[d]thiazole moiety and the azetidinone ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(4R)-4-(1,3-benzothiazol-2-ylmethyl)azetidin-2-one

InChI

InChI=1S/C11H10N2OS/c14-10-5-7(12-10)6-11-13-8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,12,14)/t7-/m1/s1

InChI Key

MYYSCHHHGYRXIE-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](NC1=O)CC2=NC3=CC=CC=C3S2

Canonical SMILES

C1C(NC1=O)CC2=NC3=CC=CC=C3S2

Origin of Product

United States

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